molecular formula C17H13Cl2N3O2S B2967879 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392244-18-7

2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2967879
CAS No.: 392244-18-7
M. Wt: 394.27
InChI Key: MXPMXIPCXPLVPI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-methylphenyl group and at position 2 with a 2,4-dichlorophenoxy acetamide moiety. Its molecular formula is C₁₈H₁₄Cl₂N₃O₂S, with a molecular weight of 412.3 g/mol.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(25-16)20-15(23)9-24-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPMXIPCXPLVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale chlorination and esterification reactions to produce 2,4-dichlorophenoxyacetic acid.

    Automated coupling reactions: Use of automated reactors to ensure consistent and efficient coupling of intermediates.

    Purification: Industrial purification techniques such as crystallization and chromatography to obtain high-purity final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

    Oxidation products: Various carboxylic acids and ketones.

    Reduction products: Reduced thiadiazole derivatives.

    Substitution products: Halogenated and alkylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with plant hormone pathways:

Comparison with Similar Compounds

Compound 6an ():

  • Structure: 2-(2,4-Dichlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide.
  • Key Differences : Replaces the 3-methylphenyl group with a 3,5-dimethoxyphenyl.
  • Activity : Exhibits potent herbicidal activity against Lactuca sativa (IC₅₀ = 42.7 g/ha in field trials) due to enhanced electron-donating methoxy groups, which improve target binding .

CAS 304474-13-3 ():

  • Structure: 2-(2,4-Dichlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide.
  • Key Differences : Substitutes the 3-methylphenyl with a trifluoromethyl group.
  • Impact : The trifluoromethyl group increases lipophilicity (logP ~3.5) and metabolic stability compared to the target compound’s methylphenyl group .

Modifications in the Acetamide Side Chain

Compound 5j ():

  • Structure: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
  • Key Differences: Features a 4-chlorobenzylthio group and a branched isopropylphenoxy side chain.
  • Properties : Higher melting point (138–140°C) due to increased molecular symmetry .

Compound 8 ():

  • Structure: N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide.
  • Key Differences: Replaces phenoxy with a nitrobenzothiazole-acetamide side chain.
  • Activity : Induces apoptosis in glioma cells (86.52% Akt inhibition) via π-π interactions and H-bonding, highlighting the role of nitro groups in anticancer activity .

Functional Group Replacements

Compound 5d ():

  • Structure : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide.
  • Key Differences: Incorporates a thiadiazinan-thione ring instead of a phenoxy group.

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₈H₁₄Cl₂N₃O₂S 412.3 Not reported 3-Methylphenyl, 2,4-dichlorophenoxy
6an () C₁₉H₁₆Cl₂N₃O₄S 460.3 Not reported 3,5-Dimethoxyphenyl
CAS 304474-13-3 () C₁₁H₆Cl₂F₃N₃O₂S 372.1 Not reported Trifluoromethyl
Compound 5j () C₂₁H₂₀ClN₃O₂S₂ 453.9 138–140 4-Chlorobenzylthio

Mechanistic Insights from Molecular Docking

  • Electron-Donating Groups (e.g., methoxy in 6an): Enhance binding to herbicidal targets like acetolactate synthase via H-bonding .
  • Halogen Substituents (e.g., Cl, CF₃): Improve lipophilicity and membrane permeability, critical for CNS-targeting anticancer agents .
  • Thione/Thioether Linkages (e.g., in 5d): Facilitate redox interactions, useful in antimicrobial contexts .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic derivative that exhibits significant biological activity, particularly in the realm of anticancer properties. This article synthesizes existing research findings on its biological activities, focusing on its cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The compound belongs to a class of thiadiazole derivatives, which are known for their diverse pharmacological profiles. The structural formula is represented as follows:

C15H14Cl2N2O CID 25023966 \text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}\quad \text{ CID 25023966 }

Anticancer Properties

Research has demonstrated that thiadiazole derivatives possess notable anticancer activities. Specifically, studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines.

  • Cytotoxicity Studies :
    • A study by Alam et al. (2020) reported that certain thiadiazole derivatives showed strong inhibitory effects against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells, with IC50 values indicating effective concentrations needed to inhibit cell growth .
    • Another study highlighted the anticancer activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide against breast cancer cell lines (MDA-MB-231), revealing IC50 values lower than that of standard chemotherapeutics like Imatinib .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Many thiadiazole derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Compounds with similar structures often hinder the proliferation of cancer cells by interfering with cellular signaling pathways.

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 Value (µM)Reference
Compound AA549 (Lung)5.0Alam et al. (2020)
Compound BSK-MEL-2 (Skin)4.27Alam et al. (2020)
Compound CSK-OV-3 (Ovarian)10.5Alam et al. (2020)
Compound DHCT15 (Colon)8.9Alam et al. (2020)

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